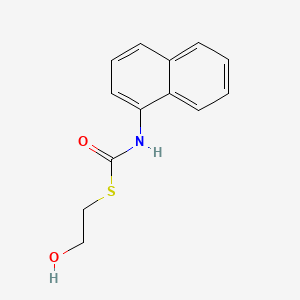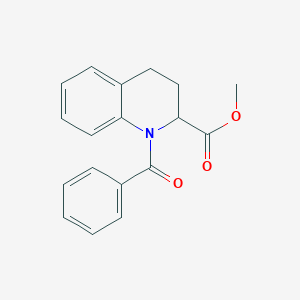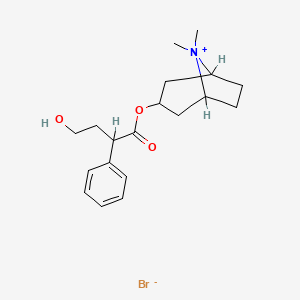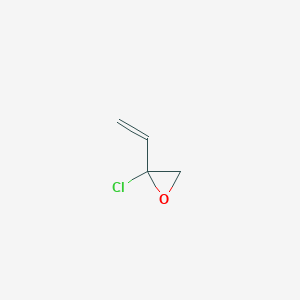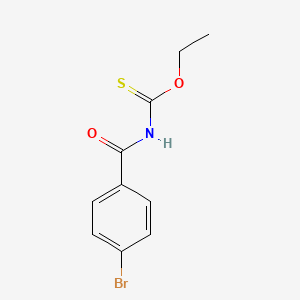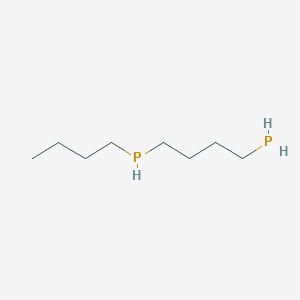
Butyl(4-phosphanylbutyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(4-phosphanylbutyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a butyl chain. This compound is part of a broader class of organophosphorus compounds known for their versatility in various chemical reactions and applications. Tertiary phosphines, including this compound, are notable for their ability to act as ligands in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-phosphanylbutyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with chlorophosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs transition-metal-catalyzed methods. Rhodium, ruthenium, or iridium catalysts are used in hydroarylation, hydrosilylation, or hydroborylation reactions to produce a wide range of phosphine ligands .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(4-phosphanylbutyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Butyl(4-phosphanylbutyl)phosphane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Butyl(4-phosphanylbutyl)phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tributylphosphine .
Uniqueness
What sets this compound apart is its specific butyl chain structure, which can influence its steric and electronic properties, making it suitable for particular catalytic applications that require specific ligand environments .
Propriétés
Numéro CAS |
66192-78-7 |
|---|---|
Formule moléculaire |
C8H20P2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
butyl(4-phosphanylbutyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3 |
Clé InChI |
KXIIIIIDTIEIRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCPCCCCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


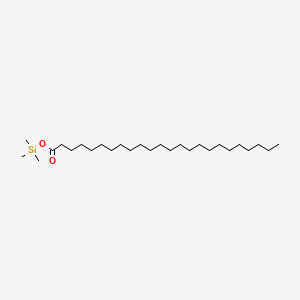

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
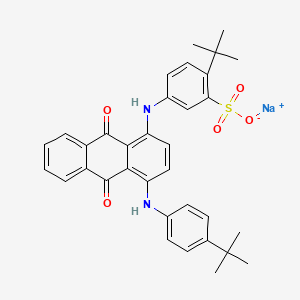
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
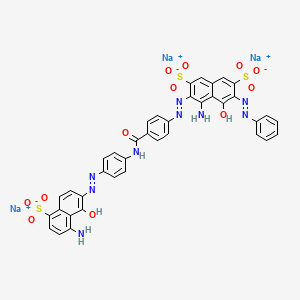
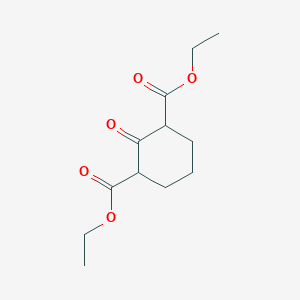
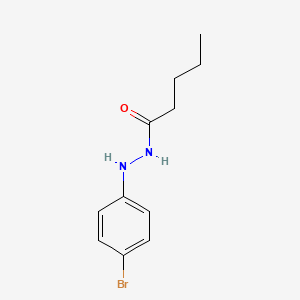
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
